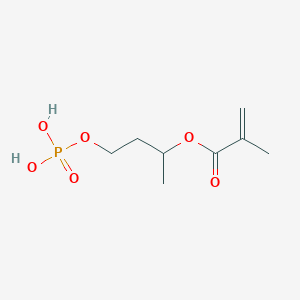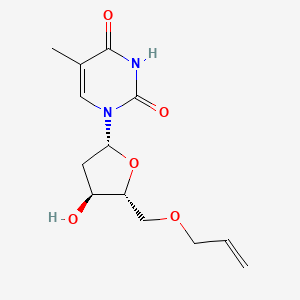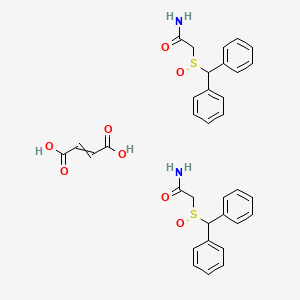
2,3,4,8,9-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,8,9-Pentabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxic effects. The molecular formula of this compound is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of any unreacted bromine and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,8,9-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of dibenzofuran derivatives with oxygen-containing functional groups.
Reduction: Formation of less brominated dibenzofuran derivatives.
Substitution: Formation of dibenzofuran derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,3,4,8,9-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of polybrominated dibenzofurans.
Toxicology: Investigated for its toxic effects on various biological systems, including its potential to disrupt endocrine function and cause oxidative stress.
Analytical Chemistry: Used as a standard compound in the development and validation of analytical methods for detecting polybrominated dibenzofurans in environmental samples.
Mécanisme D'action
The mechanism of action of 2,3,4,8,9-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the biochemical and toxic effects observed with halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,7,8-Pentabromodibenzofuran
- 2,3,4,7,9-Pentabromodibenzofuran
- 2,3,4,6,8-Pentabromodibenzofuran
Uniqueness
2,3,4,8,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different environmental persistence and toxicological profiles .
Propriétés
Numéro CAS |
617708-08-4 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,6,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H |
Clé InChI |
IVBOLQBEJXWZDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


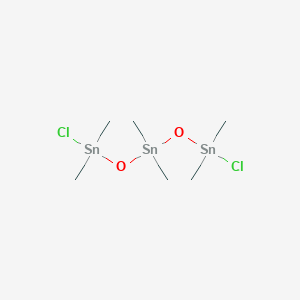
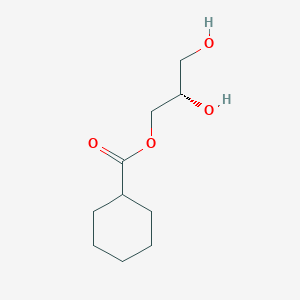
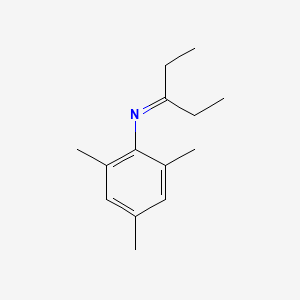
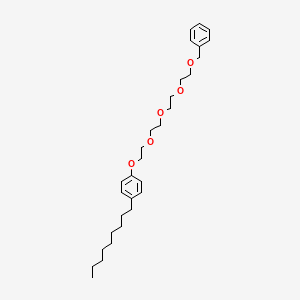
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
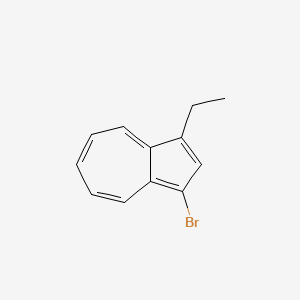
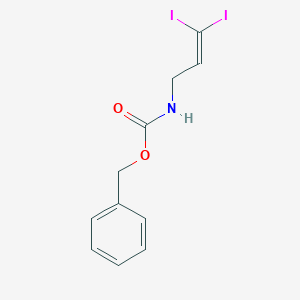
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
